Ginsenoside Rg2-d6
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Overview
Description
Ginsenoside Rg2-d6 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. Ginsenosides are a class of steroid glycosides and triterpene saponins known for their diverse pharmacological effects. This compound, in particular, has garnered attention for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoside Rg2-d6 involves the extraction and purification from Panax ginseng. The process typically includes the following steps:
Extraction: The roots of Panax ginseng are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of recombinant glycoside hydrolases. These enzymes facilitate the large-scale production of high-purity this compound by selectively hydrolyzing specific glycosidic bonds .
Chemical Reactions Analysis
Types of Reactions
Ginsenoside Rg2-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Hydrolysis: Enzymatic hydrolysis can break down this compound into smaller molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various deglycosylated derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosidic bond hydrolysis and oxidation-reduction reactions.
Biology: Investigated for its role in modulating cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and cancer. .
Industry: Utilized in the development of functional foods and dietary supplements due to its health benefits.
Mechanism of Action
Ginsenoside Rg2-d6 exerts its effects through various molecular targets and pathways:
PI3K/Akt Pathway: this compound activates the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which plays a crucial role in cell survival and apoptosis.
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It modulates the expression of inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Ginsenoside Rg2-d6 can be compared with other ginsenosides, such as:
Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue effects.
Ginsenoside Rb1: Exhibits anti-inflammatory and anti-cancer properties.
Ginsenoside Rh1: Has been studied for its potential in treating neurological disorders
Uniqueness
This compound is unique due to its specific molecular structure and the distinct pharmacological effects it exhibits. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C42H72O13 |
---|---|
Molecular Weight |
791.0 g/mol |
IUPAC Name |
(2S,5S,6S)-2-[(2R,3R,5S)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[7,7,7-trideuterio-2-hydroxy-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24?,25?,26+,27-,28-,29+,30+,31?,32?,33?,34+,35-,36-,37+,39+,40+,41+,42?/m0/s1/i1D3,2D3 |
InChI Key |
AGBCLJAHARWNLA-HJNCRBJASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H](C([C@@H](C(O5)CO)O)O)O[C@H]6C(C([C@@H]([C@@H](O6)C)O)O)O)C)O)C)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
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